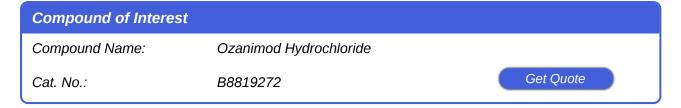


Ozanimod Hydrochloride: A Technical Guide to Degradation Pathways and Stability

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For Researchers, Scientists, and Drug Development Professionals

Ozanimod hydrochloride, an oral sphingosine-1-phosphate (S1P) receptor modulator, is a critical therapeutic agent for relapsing forms of multiple sclerosis and moderately to severely active ulcerative colitis.[1][2][3] Understanding its degradation pathways and stability profile is paramount for ensuring drug product quality, safety, and efficacy. This technical guide provides an in-depth analysis of the chemical stability of **ozanimod hydrochloride**, focusing on its degradation under various stress conditions.

Core Stability Profile

Forced degradation studies are essential in identifying potential degradation products and understanding the intrinsic stability of a drug substance. Studies on **ozanimod hydrochloride** have revealed its degradation behavior under hydrolytic, oxidative, thermal, and photolytic stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.

A key study demonstrated that ozanimod is susceptible to degradation in acidic and basic environments.[1][4] However, the drug substance remained stable under oxidative, thermal, and photolytic conditions.[1][4]

Quantitative Data from Forced Degradation Studies

The following table summarizes the quantitative results from a forced degradation study on ozanimod, highlighting the conditions under which degradation was observed.



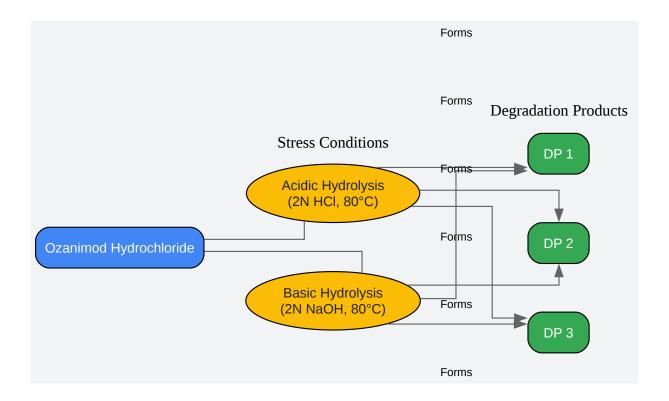
Stress Condition	Reagents and Conditions	Observation	Degradation Products Identified
Acidic Hydrolysis	2N HCl, refluxed at 80°C for 8 hours	Degradation Observed	DP 1, DP 2, DP 3
Basic Hydrolysis	2N NaOH, refluxed at 80°C for 8 hours	Degradation Observed	DP 1, DP 2, DP 3
Oxidative Stress	Information not available in search results	No Degradation Observed	-
Thermal Stress	Information not available in search results	No Degradation Observed	-
Photolytic Stress	Information not available in search results	No Degradation Observed	-

DP = Degradation Product

Principal Degradation Pathways

The primary degradation pathways for **ozanimod hydrochloride** are initiated by acid and base-catalyzed hydrolysis. These conditions lead to the formation of three primary degradation products, designated as DP 1, DP 2, and DP 3 based on their elution order in chromatographic analysis.[1][4] The structural elucidation of these degradation products was performed using liquid chromatography-mass spectrometry (LC-MS/MS) and MSⁿ fragmentation analysis.[1][4]





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Ozanimod Degradation under Acidic and Basic Stress.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. The following section outlines the experimental protocols employed in the forced degradation studies of **ozanimod hydrochloride**.

Forced Degradation Study Protocol

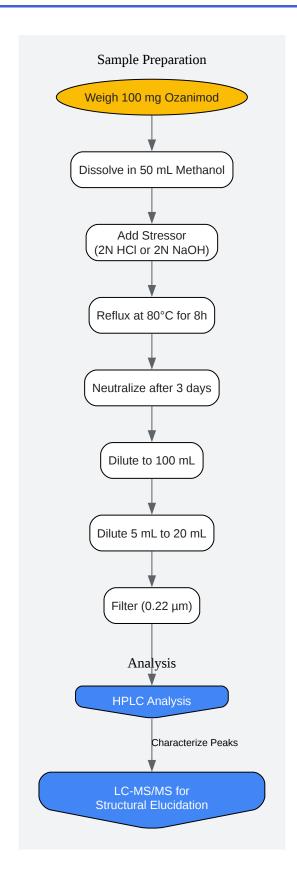
A systematic approach was undertaken to evaluate the stability of ozanimod under various stress conditions as per ICH Q1A (R2) guidelines.[1]

- 1. Preparation of Stock Solution: A stock solution of ozanimod was prepared for use in the stress studies.
- 2. Acid Degradation Study:

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- 100 mg of ozanimod was accurately weighed and transferred into a 100 mL volumetric flask containing 50 mL of methanol as a diluent.
- 5 mL of 2N hydrochloric acid (HCl) was added to the flask.
- The solution was refluxed at 80°C for 8 hours.
- After 3 days, the solution was neutralized with 2N sodium hydroxide (NaOH) and diluted to the 100 mL mark.
- 5 mL of this solution was further diluted to 20 mL with the diluent and filtered through a 0.22 μm membrane filter before analysis.[1]
- 3. Base Degradation Study:
- A similar procedure to the acid degradation study was followed, substituting 2N HCl with 2N NaOH.
- 4. Analytical Method: The degradation samples were analyzed using a developed and validated green high-performance liquid chromatography (HPLC) method.
- Column: Waters XBridge C18 column (150 × 4.6 mm, 5 μm)
- Mobile Phase: Ethanol and aqueous trifluoroacetic acid (TFA) (70:30 v/v)
- Flow Rate: 0.7 mL/min
- Detection Wavelength: 270 nm[1][4]





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Workflow for Forced Degradation Study of Ozanimod.



Conclusion

In summary, **ozanimod hydrochloride** demonstrates stability under oxidative, thermal, and photolytic stress. However, it is susceptible to degradation under acidic and basic conditions, leading to the formation of at least three degradation products. The well-defined analytical methods for stability testing and the characterization of these degradants are crucial for routine pharmaceutical analysis and ensuring the long-term quality and safety of ozanimod-containing drug products. Further research into the precise structures and toxicological profiles of the identified degradation products is recommended for a comprehensive risk assessment.

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